molecular formula C21H20N2O4 B267093 N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

Cat. No. B267093
M. Wt: 364.4 g/mol
InChI Key: IUIFTPGLGWIQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide, commonly known as FMBA, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. FMBA belongs to the class of benzamide derivatives and is known for its potent anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The exact mechanism of action of FMBA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, pain perception, and fever. By inhibiting the production of prostaglandins, FMBA can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
FMBA has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMBA has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

FMBA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to be well-tolerated in animal studies, making it a suitable candidate for further preclinical studies. However, one limitation of FMBA is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Further research is needed to fully understand the mechanism of action of FMBA. This will help to identify its potential therapeutic applications and improve its efficacy. Future studies should also investigate the pharmacokinetics and pharmacodynamics of FMBA to determine its optimal dosage and administration route. Additionally, the safety and efficacy of FMBA should be evaluated in clinical trials to determine its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of FMBA involves the condensation of 4-methylphenol with 2-furylacetaldehyde, followed by acetylation with acetic anhydride. The resulting product is then treated with benzoyl chloride to obtain FMBA. The overall synthesis method is straightforward and can be easily scaled up for industrial production.

Scientific Research Applications

FMBA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. FMBA has also been investigated for its potential use in the treatment of various diseases, including rheumatoid arthritis, osteoarthritis, and cancer.

properties

Product Name

N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[[2-(4-methylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C21H20N2O4/c1-15-7-9-18(10-8-15)27-14-20(24)23-17-5-2-4-16(12-17)21(25)22-13-19-6-3-11-26-19/h2-12H,13-14H2,1H3,(H,22,25)(H,23,24)

InChI Key

IUIFTPGLGWIQLW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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